Acetic acid, sodium salt (3:1) Acetic acid, sodium salt (3:1)
Brand Name: Vulcanchem
CAS No.: 79416-54-9
VCID: VC8428760
InChI: InChI=1S/3C2H4O2.Na/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+1
SMILES: CC(=O)O.[Na]
Molecular Formula: C6H12NaO6+
Molecular Weight: 203.15 g/mol

Acetic acid, sodium salt (3:1)

CAS No.: 79416-54-9

Cat. No.: VC8428760

Molecular Formula: C6H12NaO6+

Molecular Weight: 203.15 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, sodium salt (3:1) - 79416-54-9

Specification

CAS No. 79416-54-9
Molecular Formula C6H12NaO6+
Molecular Weight 203.15 g/mol
IUPAC Name sodium;acetic acid
Standard InChI InChI=1S/3C2H4O2.Na/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+1
Standard InChI Key JAIXVZXCGDGGNB-UHFFFAOYSA-N
SMILES CC(=O)O.[Na]
Canonical SMILES CC(=O)O.CC(=O)O.CC(=O)O.[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Sodium triacetate is identified by the CAS registry number 79416-54-9 and is alternatively termed sodium dihydrogen triacetate or acetic acid sodium salt (3:1) . Its molecular structure, represented by the SMILES notation CC(=O)O[Na]\text{CC(=O)O} \cdot [\text{Na}], reflects the coordination of three acetate ligands to sodium. Isotopomers of this compound, such as HH, HD, DH, and DD variants, have been synthesized to study hydrogen bonding dynamics .

Table 1: Key Identifiers of Acetic Acid, Sodium Salt (3:1)

PropertyValueSource
Molecular FormulaC6H11NaO6\text{C}_6\text{H}_{11}\text{NaO}_6
Molecular Weight202.14 g/mol
CAS Registry Number79416-54-9
IUPAC NameSodium dihydrogen triacetate
SynonymsSodium triacetate; AKOS040745369

Synthesis and Industrial Production

Preparation Methods

Sodium triacetate is synthesized via neutralization of acetic acid with sodium hydroxide in a 3:1 molar ratio:

3 CH3COOH+NaOHNa(CH3COO)3+2 H2O3\ \text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{Na}(\text{CH}_3\text{COO})_3 + 2\ \text{H}_2\text{O}

The reaction is exothermic (ΔH=57 kJ/mol\Delta H = -57\ \text{kJ/mol}) and typically conducted under anhydrous conditions to prevent hydrate formation . Post-synthesis purification involves recrystallization from ethanol, yielding a free-flowing powder with >99% purity .

Scale-Up Challenges

Industrial production faces challenges related to sodium acetate polymorphism. At temperatures exceeding 150°C, the triacetate form may disproportionate into sodium acetate (1:1) and acetic acid, necessitating precise temperature control during drying .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) shows a melting point of 256°C, significantly higher than sodium acetate trihydrate (58°C) . The anhydrous nature of the 3:1 salt eliminates endothermic dehydration events, making it preferable for high-temperature applications.

Table 2: Thermodynamic Properties

PropertyValueConditionsSource
Heat Capacity (CpC_p)229.0 J/mol·K298.15 K, solid phase
Enthalpy of Formation (ΔHf\Delta H_f)-1,024 kJ/molStandard state

Solubility and Reactivity

Sodium triacetate exhibits solubility of 152 g/L in water at 25°C, outperforming the 1:1 sodium acetate (76 g/L) . In nonpolar solvents like toluene, solubility drops to <0.1 g/L, enabling its use as a phase-transfer catalyst. The compound is stable in air but hygroscopic, requiring storage in desiccators .

Applications in Science and Industry

Pharmaceutical Buffering Agent

With a pKa of 4.76 (matching acetic acid), sodium triacetate serves as a high-capacity buffer in parenteral formulations. Its three acetate groups provide buffering equivalents 3× higher than monoacetate salts, enabling compact drug formulations .

Catalysis and Organic Synthesis

In Heck coupling reactions, sodium triacetate acts as a weak base, facilitating palladium-catalyzed C-C bond formation. Comparative studies show 18% higher yields compared to sodium acetate (1:1) due to gradual base release .

Food Preservation

The European Food Safety Authority (EFSA) approves sodium triacetate (E262iii) as a mold inhibitor in baked goods. At 0.2–0.5% w/w, it extends shelf life by 72 hours without altering taste profiles .

Research Frontiers and Unresolved Questions

Solid-State Ionic Conductivity

Preliminary impedance spectroscopy data indicate ionic conductivity of 3.2×105 S/cm3.2 \times 10^{-5}\ \text{S/cm} at 300°C, suggesting potential as a solid electrolyte in sodium-ion batteries. Further doping studies with Al³+ are underway to enhance conductivity .

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